DBCO-磺基-NHS 酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

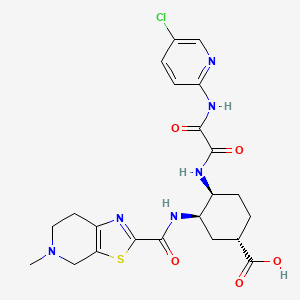

DBCO-Sulfo-NHS Ester is a water-soluble reagent that enables simple and efficient labeling of antibodies, proteins, and other primary amine-containing macromolecules with a DBCO moiety in 100% aqueous buffers . It is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .

Synthesis Analysis

The synthesis of Sulfo-DBCO-NHS ester mainly involves organic synthesis and bio-orthogonal reactions. The compound is usually prepared with DBCO (dibenzocyclooctyne) and active esters as raw materials, and after a series of reaction processes, the sulfonic acid group is finally introduced . In the bio-orthogonal reaction stage, Sulfo-DBCO-NHS ester can react specifically with amines in cells or on biomolecules to achieve protein modification .Molecular Structure Analysis

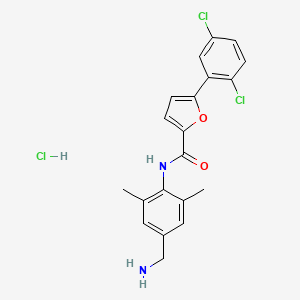

The chemical formula of DBCO-Sulfo-NHS ester is C25H21N2NaO8S, with an exact mass of 532.09 and a molecular weight of 532.500 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis

DBCO-NHS ester is commonly used in bioconjugation. It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .Physical And Chemical Properties Analysis

DBCO-Sulfo-NHS ester is a water-soluble sulfonated reagent containing a DBCO moiety . It can be used for simple and efficient labeling of antibodies, proteins, and any other primary amine-bearing macromolecules with a DBCO moiety in 100% aqueous buffers .科学研究应用

Copper-free Click Chemistry

DBCO-Sulfo-NHS ester is used in Copper-free Click Chemistry . This chemistry involves a reaction between azide and alkyne groups to form a stable triazole linkage without the need for a copper catalyst . This makes it a valuable tool in biological research where copper can be toxic .

Modification and Labeling of Biomolecules

DBCO-Sulfo-NHS ester is commonly used for the modification and labeling of biomolecules such as antibodies and proteins . It introduces DBCO groups onto their surfaces, allowing for further chemical reactions .

Conjugation of Peptide Antigens

DBCO-Sulfo-NHS ester serves as a cross-linker to conjugate peptide antigens onto the surface of poly (lactic-co-glycolic acid) (PLGA) nanoparticles . This application is particularly useful in the field of immunology and vaccine development .

Synthesis of Stimuli-Responsive DNA-Gated Nano-sized Metal-Organic Frameworks (NMOFs)

DBCO-Sulfo-NHS ester can be used for the covalent modification of NMOFs with nucleic acids via click chemistry . This results in the synthesis of stimuli-responsive DNA-gated NMOFs . These NMOFs can act as carriers of a fluorescent agent or anticancer drug, making them highly useful in biomedical applications .

Water-Soluble Reagent

DBCO-Sulfo-NHS ester is a water-soluble reagent . This property makes it suitable for use in aqueous buffers, expanding its applicability in various biological and chemical reactions .

DBCO-Sulfo-NHS ester can be used for the efficient labeling of primary amine-bearing macromolecules with DBCO moiety . This is particularly useful in the field of bioconjugation, where it enables the attachment of various probes or other molecules to biomolecules .

作用机制

Target of Action

DBCO-Sulfo-NHS Ester primarily targets biomolecules containing primary amines . These primary amines are often found in proteins and peptides, making them the main targets for this compound .

Mode of Action

The compound contains an NHS ester moiety that readily reacts with primary amines on biomolecules . This reaction, known as acylation, is favored at near-neutral pH (6-9) and with concentrated protein solutions . The compound also contains a DBCO group that can undergo a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

The primary biochemical pathway involved in the action of DBCO-Sulfo-NHS Ester is the strain-promoted alkyne-azide cycloaddition (SPAAC) . This pathway allows for the specific reaction of the DBCO group in the compound with azide-containing molecules .

Pharmacokinetics

The pharmacokinetics of DBCO-Sulfo-NHS Ester are largely determined by its chemical properties. As a water-soluble compound , it can be dissolved in aqueous buffers or dry water-miscible organic solvents such as DMSO or DMF before diluting in the final reaction buffer . The compound’s NHS ester moiety readily hydrolyzes and becomes non-reactive, so stock solutions should be prepared immediately before use .

Result of Action

The result of the action of DBCO-Sulfo-NHS Ester is the formation of a stable urea linkage between the compound and the primary amine-containing biomolecule . This allows for the effective labeling of these biomolecules, which can be useful in various applications such as protein analysis, cell imaging, and material modification .

Action Environment

The action of DBCO-Sulfo-NHS Ester is influenced by several environmental factors. The reactions with DBCO and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C) .

未来方向

DBCO-Sulfo-NHS Ester has a wide range of applications, especially in biomedical research and clinical applications . For example, it can be used to label or modify biomolecules such as proteins, antibodies, and nucleic acids . It can also be used to connect fluorescent dyes or radioactive isotopes to proteins for cell tracing, protein localization, and molecular imaging research .

属性

IUPAC Name |

sodium;1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O8S.Na/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26;/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHPYSXPCJSPR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N2NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-Sulfo-NHS ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)

![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)